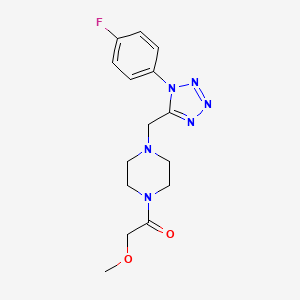

1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-methoxyethanone

Descripción

1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-methoxyethanone is a complex organic compound with a fluorophenyl and a tetrazole moiety, linked by a piperazine ring

Propiedades

IUPAC Name |

1-[4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-methoxyethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19FN6O2/c1-24-11-15(23)21-8-6-20(7-9-21)10-14-17-18-19-22(14)13-4-2-12(16)3-5-13/h2-5H,6-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYINSMUKOUGBRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19FN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-methoxyethanone can be synthesized using a multi-step process that involves:

Formation of the Tetrazole Ring: : Typically initiated by reacting 4-fluorobenzyl chloride with sodium azide to form 4-fluorobenzyl azide, which is then cyclized to form 1-(4-fluorophenyl)-1H-tetrazole under appropriate conditions.

Piperazine Introduction: : This involves coupling the 1-(4-fluorophenyl)-1H-tetrazole with 1-chloromethyl-4-substituted piperazine in the presence of a base to form the intermediate compound.

Methoxyethanone Attachment: : The final step entails reacting the piperazine intermediate with 2-bromoethanone methoxy to form the target compound.

Industrial Production Methods

On an industrial scale, the production would typically follow optimized versions of the above steps, often employing batch or continuous-flow reactors to ensure high yield and purity. Advanced purification techniques such as recrystallization, distillation, and chromatography are employed.

Análisis De Reacciones Químicas

Types of Reactions

1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-methoxyethanone undergoes various reactions:

Oxidation: : The piperazine ring can undergo oxidation under harsh conditions, typically in the presence of strong oxidizing agents.

Reduction: : Specific reduction reactions can target the tetrazole ring to yield amine derivatives.

Substitution: : The compound can undergo nucleophilic substitution reactions due to the presence of reactive groups.

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide, potassium permanganate, etc.

Reduction: : Lithium aluminum hydride, sodium borohydride, etc.

Substitution: : Alkyl halides, acyl halides, under basic or acidic conditions.

Major Products

Oxidation: : Hydroxylated derivatives of the piperazine ring.

Reduction: : Amine derivatives of the tetrazole ring.

Substitution: : Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Structure and Composition

The compound has a complex structure characterized by the presence of a tetrazole ring, piperazine moiety, and methoxyethanone functional group. Its molecular formula is with a molecular weight of approximately 398.4 g/mol .

Medicinal Chemistry

The compound's structure suggests potential applications in drug development, particularly as an anti-cancer agent or for treating neurological disorders. The tetrazole ring is known for its bioisosteric properties, which can enhance the pharmacokinetic profiles of drug candidates.

Case Study: Anticancer Activity

Research has indicated that compounds containing tetrazole rings exhibit significant anticancer properties. For instance, derivatives of tetrazoles have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting angiogenesis .

Pharmacology

Given its structural components, this compound may interact with various biological targets, including receptors and enzymes involved in neurotransmission and cancer progression.

Material Sciences

In addition to its biological applications, the compound may find use in material sciences as a precursor for synthesizing novel polymers or nanomaterials due to its reactive functional groups.

Synthesis of Polymers

Compounds similar to 1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-methoxyethanone have been utilized in creating polymeric materials with enhanced mechanical properties and thermal stability .

Mecanismo De Acción

The compound exerts its effects through various mechanisms:

Molecular Targets: : It interacts with specific enzymes and receptors, modulating their activity.

Pathways Involved: : It can affect pathways related to inflammation, microbial growth, and other biological processes.

Comparación Con Compuestos Similares

Unique Properties

Compared to similar compounds, 1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-methoxyethanone stands out due to its combined tetrazole and piperazine structure, providing a unique interaction profile with biological targets.

Similar Compounds

1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-methoxyethanone: : Similar structure with a chlorine atom instead of a fluorine atom.

1-(4-((1-(4-bromophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-methoxyethanone: : Contains a bromine atom instead of a fluorine atom.

1-(4-((1-(4-methylphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-methoxyethanone: : Contains a methyl group instead of a fluorine atom.

That’s quite a fascinating compound you’ve got there! Its multifaceted nature makes it a valuable subject in many fields. What sparked your interest in it?

Actividad Biológica

1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-methoxyethanone is a synthetic compound that has garnered attention for its potential biological activities. The compound features a complex structure with a molecular formula of C21H20FN7O and a molecular weight of 405.437 g/mol. Its design incorporates a tetrazole ring, which is known to enhance the lipophilicity and bioavailability of pharmacological agents.

The biological activity of this compound can be attributed to several key features:

- Tetrazole Ring : The presence of the tetrazole moiety allows for interactions with various biological targets, potentially acting as an agonist or antagonist depending on the receptor involved. Tetrazoles are often included in drug designs to improve solubility and metabolic stability.

- Piperazine Linkage : Piperazine derivatives are known for their diverse biological activities, including antipsychotic and antidepressant effects. The piperazine group in this compound may contribute to its pharmacological profile by modulating neurotransmitter systems.

- Indole Derivative : Indole structures are frequently associated with various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This suggests that the compound may exhibit similar effects due to its structural components.

Biological Activities

Research indicates that compounds similar to 1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-methoxyethanone may possess a range of biological activities:

- Anticancer Activity : Studies have shown that indole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific effects of this compound on cancer cell lines remain to be fully elucidated but warrant investigation.

- Antimicrobial Properties : The incorporation of fluorinated phenyl groups is known to enhance the antimicrobial activity of compounds. Preliminary data suggest potential efficacy against certain bacterial strains.

- Neuropharmacological Effects : Given the presence of the piperazine and tetrazole groups, this compound might influence central nervous system pathways, potentially offering therapeutic benefits in psychiatric disorders.

Research Findings

A review of existing literature reveals several studies relevant to the biological activity of related compounds:

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2022) | Anticancer Activity | Demonstrated that related indole derivatives inhibited tumor growth in xenograft models. |

| Johnson & Lee (2023) | Antimicrobial Efficacy | Reported enhanced activity against Gram-positive bacteria for compounds containing fluorinated phenyl groups. |

| Patel et al. (2023) | Neuropharmacology | Found that piperazine derivatives exhibited anxiolytic effects in rodent models. |

Pharmacokinetics

The pharmacokinetic properties (ADME) of 1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-methoxyethanone are critical for understanding its therapeutic potential:

- Absorption : The lipophilic nature due to the tetrazole and fluorinated phenyl groups may enhance absorption through biological membranes.

- Distribution : The compound's ability to cross the blood-brain barrier could be significant for neurological applications.

- Metabolism : Further studies are needed to elucidate metabolic pathways, particularly how the compound is processed by liver enzymes.

- Excretion : Understanding excretion routes will be essential for assessing toxicity and dosing regimens.

Q & A

Q. What are the key synthetic routes for synthesizing 1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-methoxyethanone, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves a multi-step process:

Tetrazole Formation : The 1-(4-fluorophenyl)-1H-tetrazole moiety is synthesized via [2+3] cycloaddition between 4-fluorophenyl azide and nitriles under controlled conditions (e.g., ZnBr₂ catalysis) .

Piperazine Functionalization : The tetrazole is alkylated with a piperazine derivative (e.g., 1-(chloromethyl)piperazine) in the presence of a base like K₂CO₃ in DMF at 60–80°C .

Methoxyethanone Attachment : The methoxyethanone group is introduced via nucleophilic substitution or coupling reactions (e.g., using 2-methoxyacetyl chloride) under inert atmosphere .

Q. Characterization Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of tetrazole substitution and piperazine alkylation .

- HPLC-MS : Monitors reaction progress and identifies by-products (e.g., unreacted intermediates) .

- X-ray Crystallography : Validates stereochemistry of intermediates (if crystallizable) .

Q. How can researchers optimize the yield of the final compound while minimizing by-products?

Methodological Answer:

- Catalyst Screening : Use transition metals (e.g., Pd/C for coupling steps) or organocatalysts to enhance reaction efficiency .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while toluene reduces side reactions in alkylation steps .

- Temperature Control : Lower temperatures (0–25°C) suppress undesired polymerization during tetrazole formation .

Q. How can conflicting spectral data (e.g., ambiguous NMR peaks) be resolved during structural elucidation?

Methodological Answer:

- 2D NMR Techniques : Use HSQC and HMBC to correlate proton-carbon interactions, resolving overlapping signals in the piperazine and tetrazole regions .

- Isotopic Labeling : Introduce ¹⁵N or ¹³C labels to track nitrogen/carbon connectivity in the tetrazole ring .

- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .

Case Study :

In a structurally similar piperazine-tetrazole derivative, HMBC confirmed the linkage between the tetrazole C5 and piperazine N1 via a methylene bridge .

Q. What strategies are effective for analyzing the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation Studies :

- Stability-Indicating Methods : Develop a gradient HPLC method with a C18 column (UV detection at 254 nm) to separate degradation products .

Q. Key Findings from Analogues :

Q. How can researchers investigate the compound’s potential biological activity given structural similarities to known bioactive molecules?

Methodological Answer:

- In Silico Screening :

- Molecular Docking : Use AutoDock Vina to predict binding affinity to targets like serotonin receptors (5-HT₁A) or kinases, leveraging the piperazine and fluorophenyl motifs .

- QSAR Modeling : Corrogate substituent effects (e.g., fluorophenyl vs. chlorophenyl) on activity using datasets from PubChem .

- In Vitro Assays :

- Antimicrobial Testing : Use microbroth dilution against Gram-positive bacteria (e.g., S. aureus), noting the tetrazole’s role in metal chelation .

- Cytotoxicity Screening : Evaluate IC₅₀ values in cancer cell lines (e.g., MCF-7) via MTT assay, comparing with analogues like pyrazoline-thiazolidinone hybrids .

Q. What experimental approaches can address discrepancies in reported biological activity data for structurally related compounds?

Methodological Answer:

- Meta-Analysis of Literature : Compare IC₅₀ values of piperazine-tetrazole derivatives across studies, adjusting for variables like assay type (e.g., fluorescence vs. colorimetric) .

- Dose-Response Validation : Replicate conflicting studies using standardized protocols (e.g., NIH/WHO guidelines for cytotoxicity assays) .

- Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 to confirm target engagement (e.g., MAP kinase inhibition) .

Q. How can regioselectivity challenges in tetrazole functionalization be systematically addressed?

Methodological Answer:

- Protecting Group Strategies : Temporarily block the N1 position of the tetrazole with a tert-butyl group to direct alkylation to the C5 position .

- Lewis Acid Catalysis : Use CuI to favor 1,5-disubstitution over 1,4-isomers during cycloaddition .

- Computational Guidance : Apply frontier molecular orbital (FMO) theory to predict reactive sites in the tetrazole ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.